5-Oxa-2,7-diazaspiro[3.4]octan-6-one
Overview
Description
5-Oxa-2,7-diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C5H8N2O2 . It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The molecule contains a total of 21 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 Azetidine(s) .Chemical Reactions Analysis
In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis through Cycloaddition : 5-Oxa-2,7-diazaspiro[3.4]octan-6-one derivatives have been synthesized through [3+2] 1,3-cycloaddition reactions. These compounds, including 7benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one and 6-tert-butyl-2-(4methylphenyl)-7-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one, were obtained using 3-methylene azetidin-2-ones as dipolarophiles with nitrones. This process demonstrates the utility of this compound in the field of organic synthesis (Chiaroni et al., 2000).
Chemical and Structural Diversity in Drug Discovery
- Design of Drug Modules : The synthesis of novel classes of thia/oxa-azaspiro[3.4]octanes, which include 5-Oxa-2,7-diazaspiro[3.4]octan-6-one derivatives, has been implemented to create multifunctional and structurally diverse modules for drug discovery. This highlights the compound's potential in contributing to the development of new pharmaceutical agents (Li et al., 2013).
Applications in Parasitic Disease Research
- Malaria Parasite Research : A novel diazaspiro[3.4]octane series, including variants of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, was identified for its activity against multiple stages of the human malaria parasite Plasmodium falciparum. This discovery underlines the compound's importance in medicinal chemistry, particularly in the context of developing treatments for parasitic diseases (Le Manach et al., 2021).
properties
IUPAC Name |
5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUSMBJSISVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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